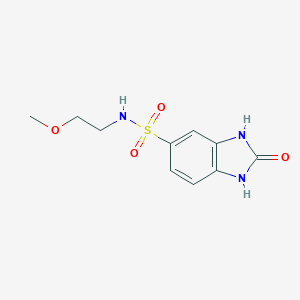
omega-Truxilline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Omega-Truxilline is a naturally occurring compound that belongs to the class of alkaloids. It is found in various plant species, including Truxillineae and Erythroxylaceae. Omega-Truxilline has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biology.
Wirkmechanismus
The exact mechanism of action of Omega-Truxilline is not fully understood. However, it has been shown to interact with various cellular targets, including ion channels, enzymes, and receptors. It has been suggested that Omega-Truxilline may modulate the activity of these targets, leading to its various biological effects.
Biochemical and Physiological Effects:
Omega-Truxilline has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Omega-Truxilline has also been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, Omega-Truxilline has been shown to have antiviral effects by inhibiting the replication of various viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Omega-Truxilline in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, Omega-Truxilline has been shown to have a wide range of biological effects, making it a versatile tool for scientific research. However, one limitation of using Omega-Truxilline in lab experiments is its limited availability, as it is only found in certain plant species.
Zukünftige Richtungen
There are several potential future directions for research on Omega-Truxilline. One area of interest is its potential use as an immunomodulatory agent, as it has been shown to modulate the activity of the immune system. Additionally, further research could be done to explore its potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, more studies could be done to investigate the mechanism of action of Omega-Truxilline, which could lead to the development of more potent and selective compounds.
Conclusion:
In conclusion, Omega-Truxilline is a naturally occurring compound with several potential applications in scientific research. Its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its potential use as an immunomodulatory agent, make it a versatile tool for scientific investigation. While its limited availability is a potential limitation, further research could lead to the development of more potent and selective compounds with even greater potential for scientific and medical applications.
Synthesemethoden
The synthesis of Omega-Truxilline is a complex process that involves several steps. It can be obtained from the leaves of Truxillineae and Erythroxylaceae plants. The leaves are first extracted with organic solvents, and the extract is then purified using various chromatographic techniques. The final product is obtained by crystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Omega-Truxilline has several potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, Omega-Truxilline has been studied for its effects on the immune system and its potential use as an immunomodulatory agent.
Eigenschaften
CAS-Nummer |
113297-77-1 |
|---|---|
Molekularformel |
C38H46N2O8 |
Molekulargewicht |
658.8 g/mol |
IUPAC-Name |
bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1S,2R,3R,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27?,28?,29-,30+,31+,32+,33-,34+/m0/s1 |
InChI-Schlüssel |
SYSWFFZJNZSEIZ-SQMRUFMQSA-N |
Isomerische SMILES |
CN1[C@H]2CC[C@@H]1[C@H](C(C2)OC(=O)[C@@H]3[C@@H]([C@@H]([C@@H]3C(=O)OC4C[C@@H]5CC[C@H]([C@H]4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
Kanonische SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
Synonyme |
3α,4α-Diphenylcyclobutane-1β,2α-dicarboxylic acid bis[(1R,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)

![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)




![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)

![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)



![2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)